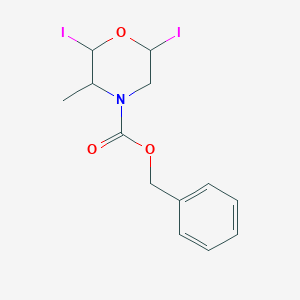
Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of two iodine atoms, a benzyl group, and a carboxylate ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol or another alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the ester group to an alcohol.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or deiodinated compounds.
Substitution: Substituted derivatives with different functional groups replacing the iodine atoms.
科学研究应用
Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can also facilitate radiolabeling, making it useful for imaging studies.
相似化合物的比较
Similar Compounds
Benzyl 2-methylmorpholine-4-carboxylate: Similar structure but lacks the iodine atoms.
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Contains additional phenyl groups and an oxo group.
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: Contains chlorine atoms and a different heterocyclic structure.
属性
分子式 |
C13H15I2NO3 |
|---|---|
分子量 |
487.07 g/mol |
IUPAC 名称 |
benzyl 2,6-diiodo-3-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H15I2NO3/c1-9-12(15)19-11(14)7-16(9)13(17)18-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChI 键 |
JKVXPUFPHHUKBT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(CN1C(=O)OCC2=CC=CC=C2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)



![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)



![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)





